Product packaging for 1-(4-Amino-2,3-difluoro-phenyl)-ethanone(Cat. No.:)

1-(4-Amino-2,3-difluoro-phenyl)-ethanone

Cat. No.: B7900211
M. Wt: 171.14 g/mol
InChI Key: CVAXOHYDELUTFE-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Aromatic Systems

The incorporation of fluorine into aromatic rings profoundly alters a molecule's physical, chemical, and biological properties. researchgate.net Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, a phenomenon known as a strong inductive (-I) effect. bldpharm.com This electronic perturbation can significantly impact the reactivity of the aromatic ring, often making it more stable and resistant to oxidative degradation. bldpharm.com

Furthermore, the substitution of hydrogen with fluorine can enhance a molecule's lipophilicity, metabolic stability, and bioavailability, which are critical parameters in drug design. researchgate.netnih.gov The introduction of fluorine can also influence the conformation of a molecule and the pKa of nearby functional groups, providing a powerful tool for fine-tuning molecular properties. nih.gov In the context of materials science, the C-F bond's strength and the unique properties of fluorinated polymers contribute to high thermal stability and chemical resistance in advanced materials. sigmaaldrich.comcalpaclab.com

Role of Aminoacetophenone Derivatives in Synthetic Methodologies

Aminoacetophenone derivatives are versatile and valuable building blocks in organic synthesis. google.com The amino group provides a nucleophilic center and a site for a wide variety of chemical transformations, while the acetyl group (ketone) offers a reactive handle for constructing more complex molecular architectures. These derivatives serve as key starting materials for the synthesis of numerous heterocyclic compounds, such as quinolones, flavones, and azocanes, many of which exhibit significant biological activities. nih.gov The dual functionality of aminoacetophenones allows for their use in diversity-oriented synthesis (DOS), a strategy aimed at rapidly creating large collections of structurally diverse small molecules for high-throughput screening in drug discovery. google.com Their utility is demonstrated in the synthesis of compounds with anticancer, antibacterial, and antioxidant properties. google.comnih.gov

Research Landscape of Polyfluorinated Aminoaryl Ketones

The research landscape for polyfluorinated aminoaryl ketones is primarily driven by their potential in medicinal chemistry. researchgate.netnih.gov These compounds are considered "medicinally interesting" due to their role as precursors and inhibitors for various enzymes. nih.gov The development of efficient synthetic methods to access these molecules is an active area of research, focusing on creating valuable products for the life sciences. researchgate.net The strategic placement of multiple fluorine atoms is used to modulate the electronic and steric properties of the molecule, which can enhance its biological target affinity and pharmacokinetic profile. nih.govresearchgate.net The combination of the amino group, which can act as a hydrogen bond donor or a key recognition element, with the electronically modified fluorinated ring makes these scaffolds highly attractive for designing novel therapeutic agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2NO B7900211 1-(4-Amino-2,3-difluoro-phenyl)-ethanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-2,3-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAXOHYDELUTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Mechanistic Insights

Synthetic Routes to this compound

A logical approach to synthesizing this compound would likely start from the commercially available compound 2,3-difluoroaniline (B47769) . The synthesis would proceed via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation, to introduce the acetyl group.

A probable synthetic sequence is as follows:

Protection of the Amino Group: The highly reactive amino group of 2,3-difluoroaniline would first be protected to prevent it from reacting with the acylating agent. A common protecting group for anilines is an acetyl group, forming an amide. This would yield N-(2,3-difluorophenyl)acetamide .

Friedel-Crafts Acylation: The protected aniline (B41778) would then undergo a Friedel-Crafts acylation using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst (e.g., aluminum chloride). The acetyl group would be directed to the para position relative to the activating amide group.

Deprotection: The final step would involve the removal of the protecting group from the amino function, typically by acid or base hydrolysis, to yield the final product, This compound .

An alternative route could involve the nitration of 1,2-difluorobenzene, followed by a Friedel-Crafts acylation and subsequent reduction of the nitro group to an amine. However, controlling the regioselectivity of these steps could be challenging.

Key Reaction Mechanisms and Intermediates

The core reaction in the proposed synthesis is the Friedel-Crafts acylation. The mechanism involves the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acetylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺).

Electrophilic Attack: The electron-rich aromatic ring of the protected aniline attacks the acylium ion. The activating, ortho-para directing nature of the N-acetyl group strongly favors the attack from the carbon at the para position (position 4). This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes the proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the acylated product.

The key intermediate in this mechanism is the arenium ion, whose stability is influenced by the substituents on the ring. The N-acetyl group helps to stabilize this intermediate through resonance, thus facilitating the reaction.

Reactivity and Mechanistic Investigations

Reaction Pathways of the Acetophenone (B1666503) Moiety

The acetyl group (-COCH₃) is a key functional feature, providing a reactive carbonyl center and acidic α-protons, which are characteristic of acetophenone derivatives.

The acetophenone structure can be a precursor for the generation of carbene species under specific conditions. For instance, α-haloacetophenones are known to form carbenes. A notable related reaction involves 2-chloro-2,2-difluoroacetophenone, which reacts with a hydroxide (B78521) base to generate a difluorocarbene intermediate. cas.cn This process occurs via an initial deprotonation followed by the α-elimination of a chloride ion. cas.cn This generated difluorocarbene is a versatile intermediate capable of reacting with various nucleophiles. cas.cnnptel.ac.in

Difluorocarbene is a highly reactive species used for synthesizing organofluorine compounds. researchgate.net Its generation, however, can require harsh conditions or toxic precursors. researchgate.net Various reagents have been developed to serve as difluorocarbene sources, including trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) and diethyl bromodifluoromethylphosphonate. researchgate.net While not directly involving 1-(4-Amino-2,3-difluoro-phenyl)-ethanone, the chemistry of related α,α-difluoroacetophenones illustrates a potential, albeit synthetically challenging, reaction pathway for the acetophenone moiety under forcing conditions.

The carbonyl group of the acetophenone moiety is electrophilic and susceptible to nucleophilic attack. This is a fundamental reaction pathway for ketones, leading to the formation of alcohols upon reduction or Grignard addition.

Furthermore, intramolecular nucleophilic additions can occur. In related systems, a thiolate nucleophile can react with a difluorocarbene, and the resulting carbanion can then undergo an intramolecular nucleophilic addition to a ketone functional group, leading to cyclization. acs.org This highlights the dual role of the ketone as an electrophilic site. The reactivity of the carbonyl group is essential in various synthetic transformations, including condensations and the formation of heterocyclic structures.

Reactivity of the Aromatic Amino Functionality

The primary aromatic amino group (-NH₂) imparts nucleophilic and basic properties to the molecule, making it a key site for a variety of chemical transformations.

Electron-donor-acceptor (EDA) complexes are weak aggregates formed between an electron-rich donor molecule and an electron-deficient acceptor molecule. beilstein-journals.org Upon light irradiation, these complexes can undergo electron transfer to generate radical species, initiating chemical reactions often without the need for transition metal catalysts. beilstein-journals.org

The this compound molecule possesses both an electron-donating amino group and an electron-withdrawing acetyl group on a difluorinated phenyl ring, making it a prime candidate for participating in EDA interactions. The amino functionality can act as the electron donor. In similar systems, the nitrogen atom of an amine can donate an electron to an electron-deficient aromatic ring, facilitating intramolecular electron transfer. beilstein-journals.org The formation of an EDA complex between coupling partners, such as an amine and an aromatic nitrile, has been shown to enhance the basicity of the amine and play a crucial role in photoredox reactions. rsc.org This suggests that the amino group of the title compound can be pivotal in initiating photochemical reactions through EDA complex formation.

Table 1: Examples of EDA Complex Components This table is for illustrative purposes and shows general examples of molecules known to form EDA complexes.

RoleCompound Class/ExampleReference
Electron Donor N-phenylpyrrolidine rsc.org
Dibenzylamine d-nb.info
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) d-nb.info
Electron Acceptor 1,4-Dicyanobenzene rsc.org
Perfluoroalkyl iodide d-nb.info
Togni reagent d-nb.info

The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of numerous pharmaceuticals and agrochemicals. nih.gov The amino group of this compound is a nucleophilic center that can readily participate in C-N bond-forming reactions.

This reactivity is typical for primary aromatic amines and includes reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, although overalkylation can be an issue.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (C=N). For example, the related compound 4-aminophenylethanone oxime reacts with 3-ethoxysalicylaldehyde (B1293910) to form a new imine linkage. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines.

These reactions underscore the amino group's role as a versatile nucleophile for constructing more complex molecular architectures. The methods for forming C-N bonds are broadly categorized into the reaction of nucleophilic nitrogen with electrophilic carbon and vice versa. nptel.ac.in

Reactivity Influenced by Fluorine Substitution

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). vaia.com This effect deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution compared to non-fluorinated benzene. vaia.com

Furthermore, the substitution of fluorine atoms onto a benzene ring introduces new π-orbitals that can interact with the aromatic system, a concept sometimes referred to as "fluoromaticity". nih.govacs.org This interaction can further stabilize the ring, leading to increased thermal stability and resistance to addition reactions. acs.org The presence of the two fluorine atoms in this compound therefore significantly modulates the reactivity of the aromatic ring, deactivating it towards electrophiles while activating it for nucleophilic attack.

Table 2: Influence of Fluorine on Aromatic Reactivity

Reaction TypeEffect of Fluorine SubstitutionReasonReference
Electrophilic Aromatic Substitution DeactivatingStrong negative inductive effect (-I) withdraws electron density from the π-system. vaia.com
Nucleophilic Aromatic Substitution ActivatingStabilization of the negatively charged Meisenheimer complex via the -I effect. stackexchange.com
Ring Stability IncreasedContribution of fluorine's π-orbitals can enhance overall ring stability. nih.govacs.org

Ortho-Fluorine Effect on Carbon-Hydrogen Bond Activation

The presence of fluorine atoms ortho to a carbon-hydrogen (C-H) bond can significantly influence its activation in transition metal-catalyzed reactions. This "ortho-fluorine effect" enhances the reactivity of the adjacent C-H bond, making it more susceptible to functionalization. nih.govacs.org While specific studies on this compound are not prevalent, the principles of ortho-C-H activation are well-established for fluoroarenes. nih.govacs.org The high electronegativity of fluorine acidifies the ortho-C-H bond, facilitating its cleavage in concerted metalation-deprotonation (CMD) pathways. acs.org Furthermore, the fluorine atom can stabilize the resulting metal-carbon bond. nih.gov In the context of this compound, the C-H bond at position 4 is ortho to the fluorine at position 3, suggesting it could be a primary site for directed C-H functionalization reactions. This directed activation provides a pathway to introduce various substituents at this specific position.

Electronic Modulation of Reactivity by Fluorine Atoms

The electronic landscape of this compound is a delicate balance of inductive and resonance effects from its substituents. The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. libretexts.orglibretexts.org This effect deactivates the aromatic ring towards electrophilic substitution. lumenlearning.com Conversely, the lone pairs on the fluorine atoms can participate in resonance, donating electron density to the ring (+R effect), although this effect is generally weaker than their inductive withdrawal. libretexts.org

The amino group is a strong activating group, donating electron density to the ring through resonance (+R effect), primarily at the ortho and para positions. youtube.commasterorganicchemistry.com The acetyl group is a deactivating group, withdrawing electron density from the ring through both induction and resonance (-I, -R effects). masterorganicchemistry.com The combination of these effects in this compound results in a complex pattern of reactivity. The strong activating effect of the amino group is somewhat tempered by the deactivating fluorine and acetyl groups. The net effect determines the regioselectivity of further substitutions on the aromatic ring.

SubstituentInductive EffectResonance EffectOverall Effect on Ring
-NH₂-I (weak)+R (strong)Activating
-F-I (strong)+R (weak)Deactivating
-COCH₃-I (moderate)-R (moderate)Deactivating

Radical-Mediated Processes

The amino group of this compound can participate in radical-mediated reactions. Under photoinduced conditions, anilines can undergo single electron transfer (SET) to form a radical cation. acs.org This reactive intermediate can then engage in various transformations. For instance, in the presence of a suitable radical precursor, a difluoroalkyl radical can be generated, which could then react with the aniline (B41778) radical cation. acs.org While direct studies on this compound are limited, the general principles suggest its potential to undergo such radical-mediated C-C or C-N bond-forming reactions. The presence of electron-withdrawing fluorine atoms may influence the redox potential of the aniline, thereby affecting the efficiency of the initial SET event.

Cyclization and Heterocycle Formation Pathways

The bifunctional nature of this compound, possessing both an amino and a ketone group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve the condensation of the amino group and the cyclization involving the acetyl moiety.

Quinoline (B57606) Synthesis: One potential application is in the synthesis of quinoline derivatives. The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. nih.gov While this specific compound is an amino ketone, variations of this reaction or other quinoline syntheses like the Friedländer annulation could potentially utilize this compound to produce highly substituted and fluorinated quinolines. researchgate.net The presence of the fluorine atoms would likely influence the reaction conditions and the properties of the resulting quinoline products. nih.gov

Indole (B1671886) Synthesis: The Fischer indole synthesis, a classic method for preparing indoles from phenylhydrazines and ketones or aldehydes, could theoretically be adapted. researchgate.netorganic-chemistry.orgorganic-chemistry.org While this compound is not a hydrazine, it could be a precursor to a suitable difluorinated phenylhydrazine (B124118) derivative, which could then undergo cyclization to form a fluorinated indole. The electronic nature of the difluorinated ring would play a crucial role in the key acs.orgacs.org-sigmatropic rearrangement step of the Fischer synthesis. organic-chemistry.org

Benzodiazepine (B76468) Synthesis: The synthesis of 1,4-benzodiazepines often involves the reaction of an ortho-amino-substituted ketone with an amino acid derivative or other suitable building blocks. acs.orgrsc.orgnih.govrsc.org The amino and acetyl groups of this compound are suitably positioned for the construction of the seven-membered diazepine (B8756704) ring, making it a potential starting material for novel fluorinated benzodiazepine analogues.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the characterization of 1-(4-Amino-2,3-difluoro-phenyl)-ethanone. The analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) spectra offers complementary information that, when combined, allows for a complete assignment of the molecule's structure.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the acetyl moiety, the aromatic protons, and the amine group. The aromatic region is particularly informative due to spin-spin coupling between the protons and the adjacent fluorine atoms.

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can vary depending on the solvent and concentration but typically appears in the range of 4-5 ppm.

Acetyl Protons (-COCH₃): The three equivalent protons of the methyl group will produce a sharp singlet, expected around 2.5 ppm. chemicalbook.com

Aromatic Protons (Ar-H): The two protons on the aromatic ring (H-5 and H-6) are not chemically equivalent and will couple to each other (ortho-coupling, J ≈ 8-9 Hz) and to the fluorine atoms.

H-6: This proton is ortho to F-2, meta to F-3, and ortho to H-5. It is expected to appear as a triplet of doublets (td) or a complex multiplet.

H-5: This proton is meta to F-2, para to F-3, and ortho to H-6. It is anticipated to appear as a doublet of doublets (dd) or a multiplet. The chemical shifts for these aromatic protons are expected in the region of 6.5-7.8 ppm. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on spectral data from structural analogs like 4-aminoacetophenone and 2,3-difluoroaniline (B47769). chemicalbook.comchemicalbook.com

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
-COCH₃~2.5Singlet (s)N/A
-NH₂~4.5Broad Singlet (br s)N/A
Ar-H5~6.7Multiplet (m)J(H-H), J(H-F)
Ar-H6~7.6Multiplet (m)J(H-H), J(H-F)

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon signals are influenced by the attached atoms, with the fluorine-substituted carbons showing characteristic splitting due to C-F coupling.

Methyl Carbon (-COCH₃): A signal for the methyl carbon is expected around 26 ppm. nih.gov

Carbonyl Carbon (-C =O): The carbonyl carbon is significantly deshielded and is expected to appear near 196 ppm. nih.gov

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

C-2 and C-3: These carbons are directly bonded to fluorine and will exhibit large one-bond C-F coupling constants (¹JCF). They will appear as doublets of doublets (dd). Their chemical shifts are influenced by both the fluorine and adjacent substituents.

C-1, C-4, C-5, C-6: These carbons will show smaller, multi-bond C-F couplings. C-4, attached to the amino group, and C-1, attached to the acetyl group, will have their chemical shifts significantly influenced by these substituents. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on spectral data from structural analogs like 4-aminoacetophenone and 2,3-difluoroaniline. chemicalbook.comnih.gov

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
-COCH₃~26Singlet (or Quartet in ¹H-coupled)
C-5~115Doublet
C-1~120Doublet of Doublets
C-6~125Doublet
C-4~140Doublet of Doublets
C-2~148Doublet of Doublets
C-3~151Doublet of Doublets
-C =O~196Singlet

¹⁹F NMR is a highly sensitive and powerful technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. This technique is crucial for confirming the substitution pattern of the fluorine atoms on the aromatic ring.

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms, F-2 and F-3.

The precise chemical shifts are sensitive to the electronic environment. The electron-donating amino group at C-4 and the electron-withdrawing acetyl group at C-1 will influence the shielding of both fluorine nuclei.

The two fluorine signals will be split into a doublet of doublets. This splitting pattern arises from coupling to the adjacent fluorine atom (ortho ³JFF) and coupling to the nearby aromatic protons, primarily the ortho proton (³JHF).

The magnitude of the ortho F-F coupling constant is typically in the range of 15-25 Hz, providing definitive evidence for the 2,3-difluoro substitution pattern. The observation of two coupled fluorine signals confirms their adjacent placement on the aromatic ring.

Quantitative ¹⁹F NMR (qFNMR) is a robust method for determining the concentration or purity of fluorinated substances. The technique's advantages include high sensitivity, a wide chemical shift range that minimizes signal overlap, and a general lack of background signals in most samples. nih.gov

To perform a quantitative analysis of this compound, a known amount of an internal standard (a stable, non-reactive fluorinated compound with a signal in a clear spectral region) is added to the sample. The purity or concentration of the analyte is calculated by comparing the integrated area of its ¹⁹F signal(s) to the integrated area of the signal from the internal standard, correcting for the number of fluorine atoms contributing to each signal. hmdb.ca This method is highly accurate and reproducible, making it valuable for quality control in synthetic processes. nih.govhmdb.ca

The sensitivity of ¹⁹F NMR to changes in the local electronic environment makes it an exceptional tool for monitoring chemical reactions in real-time (in-situ). chemicalbook.com By setting up a reaction within an NMR tube, chemists can track the progress of a reaction involving this compound without the need for quenching or workup.

For example, a reaction involving the modification of the amino or acetyl group would cause a change in the chemical shifts of the F-2 and F-3 signals. By monitoring the disappearance of the reactant's ¹⁹F signals and the simultaneous appearance and growth of the product's ¹⁹F signals, one can obtain valuable kinetic data. chemicalbook.com This allows for the identification of transient intermediates, the determination of reaction rates, and the elucidation of complex reaction mechanisms, providing insights that are often difficult to obtain through conventional chromatographic methods.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound.

In the IR spectrum of this compound, characteristic absorption bands are expected. The amino group (NH₂) would typically exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the ethanone (B97240) group is anticipated to produce a strong absorption band around 1650-1700 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The C-F stretching vibrations of the difluoro-phenyl group are expected in the 1000-1400 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would also be valuable. The aromatic ring vibrations and the symmetric vibrations of the molecule are often strong in the Raman spectrum.

Expected Vibrational Frequencies for this compound

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic (C-H)Stretch> 3000
Carbonyl (C=O)Stretch1650 - 1700
Aromatic (C=C)Stretch1400 - 1600
Carbon-Fluorine (C-F)Stretch1000 - 1400

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions. The phenyl ring and the carbonyl group are the primary chromophores. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra and help in the interpretation of experimental results.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a methyl group ([M-15]⁺) from the acetyl group or the loss of the entire acetyl group ([M-43]⁺). Other fragmentations could involve the phenyl ring and the amino group.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is widely used to investigate the electronic structure and properties of molecules. Calculations for 1-(4-Amino-2,3-difluoro-phenyl)-ethanone are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to ensure reliable results for its geometry, electronic properties, and predicted spectra. physchemres.org

Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around its single bonds, such as the bond connecting the acetyl group to the phenyl ring. frontiersin.org Studies on similar amino acids have shown that different conformers can exist and that their relative stability can be influenced by factors like intramolecular hydrogen bonding and solvent effects. unimi.it For this compound, a key aspect would be the orientation of the amino (-NH2) and acetyl (-COCH3) groups relative to the difluorinated ring. The most stable conformer is identified as the one with the global minimum energy on the potential energy surface.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (ring) ~1.39 ~120 -
C-F ~1.35 - -
C-N ~1.40 - -
C=O ~1.23 - -
C-C (acetyl) ~1.51 - -
C-C-N - ~120 -
C-C-O - ~120 -
Ring-Acetyl - - Varies

The electronic structure dictates the chemical reactivity and spectroscopic properties of a molecule. DFT calculations provide several methods to analyze the distribution and energy of electrons within this compound.

Table 2: FMO Properties of this compound (Illustrative) Note: This data is illustrative and based on general principles.

Parameter Value (eV)
HOMO Energy -5.8
LUMO Energy -1.5
Energy Gap (ΔE) 4.3

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.netresearchgate.net The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. youtube.com For this compound, the MEP map would likely show negative potential around the oxygen atom of the acetyl group and the nitrogen of the amino group, making them sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stability of the molecule in terms of hyperconjugative interactions. ijnc.ir The analysis can reveal the strength of bonds and the nature of intramolecular charge transfer. For this compound, NBO analysis would elucidate the interactions between the lone pairs on the nitrogen and oxygen atoms with the antibonding orbitals of the phenyl ring and acetyl group, as well as the influence of the fluorine substituents. researchgate.net

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. westmont.edu These predictions are valuable for assigning the signals in experimental spectra to specific atoms in the molecule.

IR (Infrared): Computational methods can calculate the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. Comparing the theoretical IR spectrum with an experimental one helps in identifying the functional groups present in the molecule, such as the C=O stretch of the ketone, the N-H stretches of the amine, and the C-F stretches. physchemres.orgnist.gov

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. physchemres.org It calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as the wavelength of maximum absorption (λ_max), can be compared with experimental UV-Vis spectra to understand the electronic transitions, which are typically π → π* and n → π* for aromatic ketones.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Note: This data is illustrative and based on typical values for the functional groups.

Spectroscopy Parameter Predicted Value
¹³C NMR Chemical Shift (C=O) ~195 ppm
¹H NMR Chemical Shift (NH₂) ~4.5 ppm
IR Vibrational Frequency (C=O) ~1680 cm⁻¹
IR Vibrational Frequency (N-H) ~3300-3500 cm⁻¹
UV-Vis λ_max ~280-320 nm

Mechanistic Insights via DFT

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, DFT calculations would be invaluable for understanding its chemical behavior at a fundamental level.

DFT studies, likely employing hybrid functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), could elucidate the impact of the substituents on the phenyl ring. nih.govrsc.org The electron-donating amino group and the electron-withdrawing fluorine atoms create a complex electronic environment. DFT can quantify these effects by calculating atomic charges, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. nih.gov

Mechanistic studies would likely focus on reactions involving the ketone moiety or the aromatic ring. For instance, DFT could model the transition states of nucleophilic additions to the carbonyl carbon or electrophilic aromatic substitution on the ring. The calculated activation barriers would predict the most probable reaction pathways. For analogous aromatic ketones, DFT has been used to investigate reaction mechanisms, such as hydroxylations and electrochemical reductions. acs.orgresearchgate.net Furthermore, studies on aminophenol derivatives show that DFT can effectively predict stability and reactivity based on bond dissociation energies and spin density distribution after radical formation. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound Note: These are estimated values based on typical results for similar fluorinated aromatic compounds and should be confirmed by specific calculations.

PropertyEstimated ValueSignificance
HOMO-LUMO Gap4.5 - 5.5 eVIndicates chemical reactivity and stability. nih.gov
Dipole Moment2.0 - 3.5 DReflects polarity and influences intermolecular interactions.
Proton Affinity (Amino Group)210 - 220 kcal/molPredicts behavior in acidic conditions.
Carbonyl Stretch Frequency (IR)1680 - 1700 cm-1Characteristic vibrational mode for the ketone group.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their interactions in different environments, such as in solution or within a biological system.

The conformational landscape of this compound is influenced by the rotation around the bond connecting the acetyl group to the phenyl ring. MD simulations can explore the conformational preferences (e.g., s-cis vs. s-trans conformers) and the energy barriers between them. Studies on related 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a strong preference for the s-trans conformer to minimize repulsion between the fluorine and oxygen atoms. nih.gov The presence of two adjacent fluorine atoms in the title compound would likely lead to significant conformational restrictions.

Solvent effects are critical for understanding the behavior of this molecule in a solution phase. MD simulations using explicit solvent models can reveal how solvent molecules arrange around the solute and influence its conformation. exlibrisgroup.com Fluorinated alcohols, for example, are known to have remarkable effects on the reactivity and selectivity of chemical reactions. rsc.org Simulations could explore how solvents of varying polarity interact with the polar amino and ketone groups and the more hydrophobic difluorophenyl moiety, potentially revealing preferential solvation that could impact its solubility and reactivity.

The intermolecular interactions of this compound are key to its physical properties and potential biological activity. The amino group can act as a hydrogen bond donor, while the ketone oxygen is a hydrogen bond acceptor. The fluorine atoms can participate in weaker C-F···H hydrogen bonds and other dipole-dipole interactions. nih.gov The aromatic ring can engage in π-stacking interactions. nih.govresearchgate.net

Accurate MD simulations rely on a well-parameterized force field. wikipedia.org Standard force fields like GAFF (General Amber Force Field) or MMFF94 are often used for organic molecules and include parameters for many common functional groups, including ketones, amines, and fluorinated aromatic compounds. avogadro.cc However, for a molecule with this specific substitution pattern, new parameters might need to be developed or existing ones validated. This process typically involves fitting the force field parameters to reproduce high-level quantum mechanical data (e.g., from DFT) for the molecule's geometry, vibrational frequencies, and interaction energies with other molecules. nih.gov The development of accurate force fields for fluorinated compounds is an active area of research, as the unique electronic properties of fluorine can be challenging to model with classical potentials. nih.govacs.org

MD simulations can provide insights into the initial steps of degradation pathways. For instance, they can be used to study the molecule's stability in different chemical environments, such as acidic or basic conditions, which could lead to hydrolysis of the amine or other reactions. nih.gov In the context of biodegradation, MD can model the initial binding of the molecule to a degrading enzyme. nih.govnih.gov

Computational studies on the degradation of similar aromatic compounds often focus on identifying the most labile bonds and the initial sites of metabolic attack. wikipedia.org For this compound, potential degradation pathways could involve oxidation of the amino group or the acetyl group, or hydroxylation of the aromatic ring. The fluorine atoms are generally expected to increase metabolic stability. exlibrisgroup.commdpi.com Theoretical studies can help predict the likelihood of these different degradation routes by calculating the energies of the intermediates and transition states involved.

Quantum Mechanical/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are a hybrid approach that allows for the study of a small, reactive part of a large system with high-level quantum mechanics, while the rest of the system is treated with more computationally efficient molecular mechanics. exlibrisgroup.com This method is particularly well-suited for studying enzyme-inhibitor interactions.

If this compound were to be investigated as an enzyme inhibitor, QM/MM simulations would be the method of choice. rroij.comchemrxiv.org In a typical setup, the ligand (the ethanone (B97240) derivative) and the key amino acid residues in the enzyme's active site would be treated as the QM region. The remainder of the protein and the surrounding solvent would constitute the MM region.

These simulations could provide detailed insights into:

Binding Mode: The precise orientation of the inhibitor in the active site and the specific intermolecular interactions (hydrogen bonds, halogen bonds, etc.) that stabilize the complex.

Reaction Mechanism: If the inhibitor is a covalent one, QM/MM can be used to model the entire reaction pathway, including the formation of any transition states and intermediates. chemrxiv.org

Binding Affinity: By using advanced techniques like umbrella sampling along a reaction coordinate, QM/MM can be used to calculate the potential of mean force, which provides an estimate of the binding free energy.

Studies on other fluorinated inhibitors have demonstrated the power of QM/MM in elucidating their mechanisms of action. chemrxiv.orgresearchgate.net For this compound, such simulations would be crucial for understanding its potential as a bioactive molecule and for guiding the design of more potent analogs.

Advanced Applications in Organic Synthesis

Precursor in Heterocyclic Chemistry

The compound is an exemplary precursor for the synthesis of various heterocyclic systems. The amino and ketone functionalities are prime sites for condensation and cyclization reactions, which are fundamental to the assembly of cyclic structures.

A primary application of 1-(4-Amino-2,3-difluoro-phenyl)-ethanone is in the synthesis of thiazole (B1198619) derivatives, typically via the renowned Hantzsch thiazole synthesis. researchgate.netnih.gov This method involves the reaction of an α-haloketone with a thioamide. organic-chemistry.org The synthesis begins with the α-bromination of the acetyl group of this compound to yield an α-bromo ketone intermediate. This intermediate is then reacted with a thioamide, such as thiourea, to construct the thiazole ring. chim.it

The resulting 2-amino-4-(4-amino-2,3-difluorophenyl)thiazole structure is a key scaffold in medicinal chemistry. The reaction can be catalyzed, and various conditions, including microwave irradiation and the use of eco-friendly solvents, have been developed to improve efficiency. nih.gov The amino group on the thiazole ring can be further modified, for instance, through condensation with aldehydes to form Schiff bases, expanding the molecular diversity.

Table 1: Hantzsch Thiazole Synthesis Overview

Reactant 1 Reactant 2 Key Intermediate Product Class
This compound Halogenating Agent (e.g., NBS, Br₂) 2-Bromo-1-(4-amino-2,3-difluorophenyl)ethanone α-Haloketone

The dual functionality of this compound allows it to be a key component in the synthesis of various nitrogen-containing heterocycles, including pyrimidines and quinolines.

Pyrimidine (B1678525) Synthesis: Pyrimidines are typically formed by the condensation of a 1,3-dicarbonyl compound with urea (B33335), thiourea, or amidines. While not a 1,3-dicarbonyl itself, the acetyl group of this compound can be used to generate this functionality. For instance, a Claisen condensation with an ester can introduce a second carbonyl group, forming a β-diketone. This new intermediate can then undergo cyclocondensation to form a substituted pyrimidine ring. Alternatively, multicomponent reactions, which combine an aldehyde, a β-dicarbonyl compound, and urea or thiourea, represent a modern approach to pyrimidine synthesis where derivatives of the title compound could be incorporated. researchgate.netnih.gov

Quinoline (B57606) Synthesis: The Friedländer synthesis is a classical method for preparing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.orgorganicreactions.org Although the amino group in this compound is at the 4-position, precluding a direct intramolecular Friedländer cyclization, it can participate in related quinoline syntheses like the Combes or Skraup reactions, which begin with anilines. In a modified approach, the amino group could be diazotized and replaced, or the molecule could be used in an intermolecular condensation with a suitable reaction partner to build the quinoline scaffold. quimicaorganica.orgresearchgate.net

Table 2: Heterocycle Formation Strategies

Target Heterocycle General Method Role of this compound
Pyrimidine Biginelli or similar reactions Can be converted to a β-diketone intermediate for cyclocondensation.

| Quinoline | Friedländer, Combes, or Skraup synthesis | Serves as the aniline (B41778) component for acid-catalyzed cyclization with a 1,3-dicarbonyl compound or glycerol. |

While direct participation of the aromatic ring in cycloaddition reactions is challenging, the functional groups of this compound can be modified to create reactive species for such transformations. For example, the amino group can be converted into an azide (B81097). This azide derivative can then undergo a [3+2] cycloaddition reaction with an alkyne to form a triazole ring, a common bioisostere for amide bonds in medicinal chemistry. The general principles of cycloaddition reactions are well-established, with frontier molecular orbital theory guiding the feasibility of reactions under thermal or photochemical conditions. youtube.com

Building Block for Complex Molecular Architectures

The title compound serves as a crucial building block for constructing larger, more complex molecules, particularly in the field of medicinal chemistry. It is frequently used in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. nih.gov The aminophenyl ethanone (B97240) moiety can be elaborated into scaffolds like aminopyrimidines, which are known to interact with the ATP-binding site of kinases. nih.gov The difluoro substitution on the phenyl ring is a particularly desirable feature, as fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule.

Role in Catalyst Ligand Design

The design of ligands for transition metal catalysis is a cornerstone of modern organic synthesis. Bidentate or polydentate ligands, which can chelate to a metal center, are of particular importance. This compound provides a scaffold for creating such ligands. The amino group can be a coordination site itself or can be derivatized, for example, by reaction with a phosphine-containing aldehyde to create a P,N-bidentate ligand. Similarly, the ketone can be converted into an imine or an oxime, introducing another nitrogen donor atom. These ligands are instrumental in metal-catalyzed cross-coupling reactions, hydrogenations, and other transformations. epo.org

Functionalization of Advanced Intermediates

In multi-step syntheses, it is often necessary to introduce specific functional groups late in the sequence. This compound can be used to functionalize more complex intermediates. For example, the nucleophilic amino group can be used in an SNAr (nucleophilic aromatic substitution) reaction to displace a leaving group on an electron-deficient aromatic or heteroaromatic ring. This attaches the entire 4-acetyl-2,3-difluorophenylamino moiety to a larger molecular fragment. Conversely, the ketone can be reduced to a secondary alcohol, which can then act as a nucleophile. google.com These strategies allow for the modular assembly of complex target structures.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The availability of efficient and environmentally benign synthetic methods is paramount for the widespread investigation and application of 1-(4-Amino-2,3-difluoro-phenyl)-ethanone . Current synthetic approaches for analogous fluorinated aromatic ketones often rely on multi-step procedures with harsh reagents. Future research should prioritize the development of more sustainable and atom-economical routes.

Key areas of focus could include:

Direct C-H Acetylation: Investigating transition-metal-catalyzed C-H activation and subsequent acetylation of 2,3-difluoroaniline (B47769) derivatives would provide a highly efficient and direct route, minimizing protecting group manipulations.

Flow Chemistry Approaches: The use of microreactor technology could enable safer and more efficient synthesis, particularly for reactions involving potentially hazardous intermediates or reagents. Continuous flow processes can offer precise control over reaction parameters, leading to higher yields and purity.

Biocatalytic Methods: Exploring enzymatic transformations, such as those catalyzed by acyltransferases, could offer a green alternative to traditional chemical synthesis, operating under mild conditions with high selectivity.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Friedel-Crafts Well-established methodologyHarsh Lewis acid catalysts, potential for side reactions
C-H Activation/Acetylation High atom economy, direct functionalizationCatalyst development, regioselectivity control
Flow Chemistry Enhanced safety, improved process controlInitial setup cost, potential for clogging
Biocatalysis Mild reaction conditions, high selectivityEnzyme discovery and engineering, substrate scope

Exploration of Undiscovered Reactivity Profiles

The interplay of the amino, fluoro, and ethanone (B97240) functional groups in This compound suggests a diverse and largely unexplored reactivity profile. Systematic investigation of its chemical behavior is crucial for its establishment as a versatile synthetic intermediate.

Future studies should aim to:

Map the Reactivity of the Aryl Ring: The electron-donating amino group and the electron-withdrawing fluorine atoms create a unique electronic environment on the phenyl ring. A comprehensive study of its susceptibility to electrophilic and nucleophilic aromatic substitution would be highly valuable.

Investigate the Ketone Moiety: The reactivity of the ethanone group can be modulated by the electronic effects of the ring substituents. Research into its condensation reactions, alpha-functionalization, and reductions will expand its synthetic utility.

Explore the Amino Group's Reactivity: The nucleophilicity of the amino group can be harnessed for the synthesis of a wide range of derivatives, including amides, sulfonamides, and heterocyclic compounds.

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms involving This compound is essential for optimizing existing transformations and predicting new reactivity. An integrated approach combining experimental and computational methods will be instrumental in achieving this.

Future research should involve:

In-situ Spectroscopic Studies: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reaction progress in real-time, identify intermediates, and provide kinetic data.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and rationalize observed selectivities. This can provide insights into the electronic structure and the role of the fluorine atoms in influencing reactivity.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Expansion of Applications in Chemical Synthesis

The unique structural and electronic properties of This compound make it a promising scaffold for the synthesis of novel bioactive molecules and functional materials.

Potential areas of application to be explored include:

Medicinal Chemistry: The compound could serve as a key intermediate for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other pharmaceutically relevant compounds. The fluorine atoms can enhance metabolic stability and binding affinity.

Agrochemicals: Fluorinated compounds often exhibit potent biological activity. This molecule could be a precursor for novel herbicides, fungicides, and insecticides.

Materials Science: The amino and ketone functionalities allow for its incorporation into polymeric structures, potentially leading to the development of new materials with tailored electronic or optical properties.

The systematic exploration of these future research directions will undoubtedly establish This compound as a valuable tool in the chemist's arsenal, paving the way for new discoveries and innovations across various scientific disciplines.

Q & A

Q. What are the established synthetic routes for 1-(4-Amino-2,3-difluoro-phenyl)-ethanone, and what reaction conditions optimize yield?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation using a fluorinated aromatic precursor (e.g., 4-amino-2,3-difluorobenzene) and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions typically require anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions . Post-reaction, purification via column chromatography or recrystallization (using ethanol/water mixtures) enhances purity. Yield optimization (70–85%) is achieved by controlling stoichiometry (1:1.2 molar ratio of precursor to acyl chloride) and reaction time (4–6 hours) .

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies substituent positions: aromatic protons (δ 6.8–7.2 ppm), amino protons (δ 5.1 ppm, broad), and acetyl methyl (δ 2.6 ppm). ¹⁹F NMR confirms fluorine environments (δ -110 to -120 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths (C=O: ~1.22 Å) and dihedral angles between aromatic and acetyl groups (e.g., 15–25°), critical for confirming regioselectivity .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for handling this compound?

  • Methodological Answer : While direct data for this compound is limited, analogous fluorinated acetophenones exhibit:
  • Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but poor in water (<0.1 mg/mL).
  • Stability : Susceptible to photodegradation; store under inert gas (N₂/Ar) at 4°C.
  • Thermal Properties : Boiling points of similar compounds range 460–470 K .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate electrophilic Fukui indices to identify reactive sites. For example, the acetyl carbonyl (C=O) shows high electrophilicity (f⁻ > 0.3), favoring nucleophilic attack. Solvent effects (PCM model) and transition-state analysis (IRC) predict activation energies (~25–30 kcal/mol) for reactions with amines or thiols .

Q. What experimental strategies resolve contradictions in regioselectivity data during functionalization?

  • Methodological Answer : Conflicting regioselectivity (e.g., para vs. ortho substitution) can arise from competing electronic (fluorine’s -I effect) and steric effects. To resolve:
  • Use Hammett plots to correlate substituent effects with reaction rates.
  • Perform kinetic isotope labeling (e.g., deuterated substrates) to track mechanistic pathways.
  • Validate with LC-MS/MS to quantify isomeric byproducts .

Q. How do steric and electronic factors influence catalytic hydrogenation of the acetyl group?

  • Methodological Answer : Hydrogenation to 1-(4-Amino-2,3-difluoro-phenyl)-ethanol requires Pd/C or Raney Ni catalysts under H₂ (1–3 atm). Steric hindrance from fluorine atoms slows reduction (TOF ~0.8 s⁻¹ vs. ~2.5 s⁻¹ for non-fluorinated analogues). Electronic effects are probed via in situ IR spectroscopy , monitoring C=O peak disappearance (1700 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.